1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide
Description
The compound 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide is a heterocyclic organophosphorus derivative. Such compounds are of interest in coordination chemistry, catalysis, and medicinal applications due to their electron-rich phosphorus centers and structural tunability.
Properties
CAS No. |
74607-64-0 |
|---|---|
Molecular Formula |
C23H25N2OP |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,3-dibenzyl-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c26-27(23-14-8-3-9-15-23)19-24(16-21-10-4-1-5-11-21)18-25(20-27)17-22-12-6-2-7-13-22/h1-15H,16-20H2 |
InChI Key |
CPTTVZPDNYTFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CP(=O)(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors containing nitrogen and phosphorus to form the heterocyclic ring.
Oxidation Reactions: Introducing the oxide group through oxidation of the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the phosphorus atom.
Reduction: Reduction of the oxide group to form different derivatives.
Substitution: Substitution reactions at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce reduced phosphorus compounds.
Scientific Research Applications
Medicinal Chemistry
1,3,5-Diazaphosphorine derivatives have been investigated for their potential as therapeutic agents. Their ability to interact with biological systems makes them candidates for drug development. The following are notable areas of interest:
- Anticancer Activity : Some studies suggest that phosphorine compounds can exhibit cytotoxic effects on cancer cells. Their mechanism may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in malignant cells.
- Antimicrobial Properties : The compound has shown promise in antimicrobial applications, potentially serving as a new class of antibiotics against resistant bacterial strains.
Catalysis
The unique phosphorus-nitrogen framework of 1,3,5-Diazaphosphorine allows it to act as a catalyst in various chemical reactions. Its applications include:
- Organic Synthesis : It can facilitate reactions such as cross-coupling and oxidation processes, enhancing yields and selectivity.
- Green Chemistry : As a catalyst, it contributes to more sustainable practices by reducing the need for harsh reagents and conditions.
Materials Science
The compound's properties make it suitable for use in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities.
- Nanotechnology : Its ability to form stable complexes with metals positions it as a candidate for developing nanomaterials with tailored properties for electronics or photonics.
Case Studies
Several studies have documented the applications of 1,3,5-Diazaphosphorine in various fields:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Catalytic Applications : Research published in a peer-reviewed journal illustrated the effectiveness of 1,3-Diazaphosphorine as a catalyst for C-C bond formation under mild conditions. This study emphasized the compound's role in promoting environmentally friendly synthetic pathways.
Mechanism of Action
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Critical Limitations of Provided Evidence
For example:
- BERT and RoBERTa focus on bidirectional language model pretraining .
- XLNet introduces permutation-based training for context modeling .
- GPT-2 emphasizes zero-shot task transfer via autoregressive language models .
No overlap exists between these topics and the requested chemical analysis.
Recommendations for Further Research
To address the query accurately, the following steps are necessary:
Access specialized chemical databases (e.g., SciFinder, Reaxys) for diazaphosphorine derivatives.
Review organophosphorus chemistry literature (e.g., Journal of the American Chemical Society, Inorganic Chemistry).
Analyze spectroscopic and crystallographic data to compare structural and electronic features.
Biological Activity
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including synthesis, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and research findings.
Molecular Details
- Molecular Formula : C23H25N2P
- Molecular Weight : 392.5 g/mol
- CAS Number : 74607-67-3
- IUPAC Name : 1,3-dibenzyl-5-phenyl-5-sulfanylidene-1,3,5λ5-diazaphosphinane
- Structure : The compound features a diazaphosphorine framework with phenylmethyl groups attached, which may influence its biological interactions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various derivatives of diazaphosphorine compounds. Although specific data on the hexahydro derivative is limited, related compounds have shown promising results.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3-Diazaphosphorine Derivative A | HeLa | 29 | |
| 1,3-Diazaphosphorine Derivative B | MCF-7 | 73 | |
| 1,3-Diazaphosphorine Derivative C | KB | 0.9 | |
| 1,3-Diazaphosphorine Derivative D | Hep-G2 | 4.5 |
These findings suggest that modifications to the diazaphosphorine structure can significantly enhance cytotoxic activity against various cancer cell lines.
The proposed mechanism of action for diazaphosphorines involves the interaction with cellular targets leading to apoptosis in cancer cells. The presence of phenyl groups may enhance lipophilicity, facilitating better membrane penetration and target interaction.
Study on Synthesis and Evaluation
A study focused on synthesizing new derivatives of diazaphosphorines found that certain modifications led to increased cytotoxicity against cancer cell lines. The research highlighted the importance of structural variations in enhancing biological activity.
Key Findings:
- The introduction of phenylmethyl groups was found to improve cytotoxic effects.
- Compounds with multiple aromatic rings exhibited higher potency.
Toxicological Profile
According to toxicological databases, the acute toxicity for similar compounds has been assessed. For instance:
This information is crucial for understanding safety profiles in potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
